(6-Methoxybenzo[d]thiazol-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(6-methoxy-1,3-benzothiazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5,10H2,1H3 |
InChI Key |
SECWFYLMUGUXLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving 6 Methoxybenzo D Thiazol 2 Yl Methanamine
Synthetic Pathways for the (6-Methoxybenzo[d]thiazol-2-yl)methanamine Core
The synthesis of this compound typically involves a multi-step process, beginning with the construction of the 6-methoxy-2-aminobenzothiazole precursor, followed by functional group manipulations to introduce the methanamine side chain.
Precursor Synthesis and Intermediate Derivatization
The foundational precursor for the target compound is 2-amino-6-methoxybenzothiazole (B104352). A prevalent method for its synthesis involves the reaction of p-anisidine (B42471) (4-methoxyaniline) with a thiocyanate (B1210189) salt, followed by oxidative cyclization. ekb.eg
A common laboratory procedure is the Hugershoff reaction, where p-anisidine is treated with ammonium (B1175870) or potassium thiocyanate in a solvent like glacial acetic acid. ekb.egnih.gov The subsequent addition of bromine induces an electrophilic cyclization, forming the 2-amino-6-methoxybenzothiazole ring system. nih.gov This intermediate is a stable, crystalline solid that can be isolated and purified before further modification. sigmaaldrich.com
To achieve the target this compound, the 2-amino group of the precursor must be converted into an aminomethyl group (-CH₂NH₂). A plausible synthetic route involves the conversion of the 2-amino group into a cyano group (-CN) via a Sandmeyer-type reaction. sigmaaldrich.com The resulting 2-cyano-6-methoxybenzothiazole (B49272) can then be reduced to the desired primary amine. researchgate.netgoogle.com The reduction of the nitrile to the amine can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
| Starting Material | Reagents | Key Transformation | Product |
|---|---|---|---|
| p-Anisidine | 1. Ammonium thiocyanate 2. Bromine in acetic acid | Oxidative cyclization | 2-Amino-6-methoxybenzothiazole |
Cyclization and Amination Approaches
Alternative strategies focus on constructing the benzothiazole (B30560) ring with a pre-installed carbon functionality at the 2-position that can be readily converted to the aminomethyl group. For instance, cyclization of 2-amino-4-methoxybenzenethiol (B1266704) with a suitable electrophile containing a masked aminomethyl group could provide a more direct route. However, the synthesis from 2-amino-6-methoxybenzothiazole remains a well-established and frequently utilized pathway. ekb.eg
Derivatization Strategies Utilizing this compound as a Building Block
The primary amine functionality of this compound makes it an excellent nucleophile and a valuable starting point for a variety of chemical derivatizations.
N-Alkylation and N-Acylation Reactions
The primary amino group of this compound is readily susceptible to N-alkylation and N-acylation. These reactions are fundamental for introducing diverse substituents and building molecular complexity.
N-Alkylation can be achieved by reacting the amine with various alkylating agents such as alkyl halides or benzylic alcohols. mdpi.comrsc.orgnih.gov The reaction typically proceeds via nucleophilic substitution, leading to secondary or tertiary amines depending on the stoichiometry and reaction conditions. For example, reaction with ethyl chloroacetate (B1199739) would yield the corresponding N-substituted glycine (B1666218) ester derivative. iosrjournals.org
N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides. nih.govumpr.ac.idnih.gov Acetic anhydride, for instance, can be used to produce the corresponding N-acetamide derivative. umpr.ac.id These acylation reactions are often straightforward and high-yielding, providing a robust method for modifying the compound's properties. nih.gov
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Alkylation | Ethyl chloroacetate | N-Substituted amino ester |
| N-Alkylation | Benzyl bromide | N-Benzylamine derivative |
| N-Acylation | Acetic anhydride | N-Acetamide derivative |
| N-Acylation | Benzoyl chloride | N-Benzamide derivative |
Formation of Schiff Bases and Related Imine Derivatives
This compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mdpi.comniscpr.res.in This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. nih.gov A wide range of aromatic and heteroaromatic aldehydes can be used, allowing for the synthesis of a diverse library of Schiff base derivatives. mdpi.comalayen.edu.iquobaghdad.edu.iq These reactions are typically carried out in a suitable solvent like ethanol, often with acid catalysis. nih.gov
Integration into Fused Heterocyclic Systems
The benzothiazole moiety is frequently incorporated into larger, more complex heterocyclic systems to explore new chemical space. This compound and its derivatives serve as key synthons for constructing fused heterocycles such as isoxazoles, pyrazoles, and triazoles.
Isoxazole (B147169) Derivatives : The synthesis of isoxazole-containing benzothiazoles can be achieved through 1,3-dipolar cycloaddition reactions. nih.govrsc.orgnih.gov A common strategy involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne. rsc.org A benzothiazole derivative functionalized with an alkyne can serve as the dipolarophile, leading to the formation of a 3,5-disubstituted isoxazole ring attached to the benzothiazole core. mdpi.com
Pyrazole Derivatives : Pyrazole-benzothiazole hybrids are often synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netjbarbiomed.comresearchgate.net For instance, 6-methoxy-2-hydrazinobenzothiazole, which can be prepared from 2-amino-6-methoxybenzothiazole, reacts with dicarbonyl compounds like pentane-2,4-dione in a cyclocondensation reaction to yield the corresponding pyrazole-substituted benzothiazole. ekb.egjbarbiomed.com
Triazole Derivatives : The 1,2,3-triazole ring is commonly introduced using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov A benzothiazole derivative bearing either an azide (B81097) or a terminal alkyne can be coupled with a suitable reaction partner to form the 1,4-disubstituted 1,2,3-triazole ring. mdpi.comnih.gov Alternatively, fused 1,2,4-triazolo[3,4-b]benzothiazole (B1266817) systems can be synthesized by the cyclization of 2-hydrazinobenzothiazole (B1674376) precursors with reagents like formic acid or carbon disulfide. tsijournals.comresearchgate.net
| Target Heterocycle | Key Reaction Type | Benzothiazole-based Precursor Example | Co-reactant Example |
|---|---|---|---|
| Isoxazole | 1,3-Dipolar Cycloaddition | N-Propargyl-benzothiazole (alkyne) | Aldoxime (nitrile oxide precursor) |
| Pyrazole | Cyclocondensation | 2-Hydrazinobenzothiazole | 1,3-Diketone (e.g., pentane-2,4-dione) |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | S-Propargyl mercaptobenzothiazole (alkyne) | Organic azide |
| 1,2,4-Triazole (fused) | Intramolecular Cyclization | 2-Hydrazinobenzothiazole | Formic Acid |
Computational and Theoretical Investigations of 6 Methoxybenzo D Thiazol 2 Yl Methanamine and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard method for investigating the molecular structure and reactivity of benzothiazole (B30560) derivatives. scirp.org These methods provide detailed information about electron distribution and chemical behavior. scirp.org
DFT calculations are frequently employed to analyze the electronic characteristics of benzothiazole compounds. nih.gov Methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p) are commonly used to optimize molecular geometry and explore electronic properties. scirp.orgscirp.orgresearchgate.net
Key aspects of electronic structure analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. scirp.org The HOMO energy is an indicator of nucleophilic reactivity, while the LUMO energy points to potential electrophilic reactivity. scirp.org The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com For a series of studied benzothiazoles, these ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). scirp.org This analysis helps in understanding molecular recognition processes and predicting sites for chemical reactions. scirp.org
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular electronic interactions and their stabilization energies, providing insights into the bonding and charge distribution within the molecule. nih.gov
Time-Dependent DFT (TD-DFT): This method is used to calculate and analyze the electronic absorption spectra of molecules. scirp.org Studies on benzothiazole derivatives have shown that the primary electronic transitions often involve excitations from the HOMO to the LUMO. scirp.org
These computational approaches have been applied to various benzothiazole derivatives, including those with methoxy (B1213986) substitutions, to understand how different functional groups influence the electronic and structural properties of the core molecule. nih.govresearchgate.net
| Parameter | Significance | Typical Method | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | DFT (e.g., B3LYP/6-311G(d,p)) | mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites for reactions and intermolecular interactions. | DFT (e.g., B3LYP/6-31+G(d,p)) | scirp.orgscirp.org |
| Electronic Absorption Spectra | Predicts UV-Visible absorption wavelengths and corresponding electronic transitions. | TD-DFT | scirp.org |
| Natural Bond Orbital (NBO) | Analyzes intramolecular charge transfer, hyperconjugative interactions, and stabilization energy. | DFT | nih.gov |
DFT-based computational models are also utilized to investigate reaction mechanisms. For instance, the ruthenium-catalyzed preparation of benzothiazole derivatives from N-arylthiourea precursors has been studied computationally to understand the reaction pathway and the reasons for differing experimental yields and substrate specificities. researchgate.net Such studies can elucidate the energetics of transition states and intermediates, providing a detailed picture of how the reaction proceeds at a molecular level. This predictive capability is crucial for optimizing reaction conditions and designing more efficient synthetic routes for novel benzothiazole compounds.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or nucleic acid). It is extensively used to understand the interactions driving the biological activity of benzothiazole derivatives.
Docking studies provide detailed profiles of how benzothiazole derivatives interact with the binding sites of various biological targets. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com For example, the binding of a benzothiazole derivative to the enzyme lysozyme (B549824) was predicted to be a spontaneous thermodynamic process, with a calculated free energy of binding (ΔG) of -6.1 kcal/mol. mdpi.com The analysis identified specific interactions, including thermodynamically favorable conventional hydrogen bonds with residues like ASN103 and less favorable interactions with residues such as ASP101. mdpi.com Similarly, studies on metabotropic glutamate (B1630785) receptor 5 (mGlu₅) identified key amino acid residues (P654, Y658, T780, W784, S808, and A809) that are crucial for the binding of diverse allosteric modulators, including those with different chemical scaffolds. nih.gov
Molecular docking is a key tool for predicting the binding affinity of benzothiazole derivatives to the active sites of specific enzymes, helping to rationalize their inhibitory activity and guide the design of more potent and selective inhibitors.
COX-1 and COX-2: Derivatives of the related thiazole (B1198619) scaffold have been studied as inhibitors of cyclooxygenase (COX) enzymes. nih.govacs.org The primary difference between COX-1 and COX-2 active sites is the substitution of Ile523 in COX-1 with a smaller Val523 in COX-2, which creates an accessible secondary pocket. nih.gov Docking studies help explain how the chemical structure of an inhibitor allows it to bind preferentially to one isoform over the other. nih.gov For example, certain thiazole carboxamide derivatives showed potent activity against both COX-1 and COX-2, with IC₅₀ values in the sub-micromolar range. acs.org
DNA Gyrase: Benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, a key target for antimicrobial drugs. nih.govscispace.com Docking studies have revealed how these compounds bind to the ATP-binding site of the GyrB subunit. scispace.comrsc.org Key interactions often involve hydrogen bonds with residues like Asp73 and Thr165, a salt bridge with Arg136, and a cation-π interaction with Arg76. rsc.org The crystal structure of a benzothiazole derivative in complex with E. coli DNA gyrase B has confirmed the binding mode predicted by docking, providing a solid foundation for structure-based drug design. scispace.com
HER Enzyme: The Human Epidermal growth factor Receptor (HER) is a target in cancer therapy. Molecular docking studies of benzo[d]thiazol-2-amine derivatives have shown promising binding affinities to the HER enzyme. nih.gov Certain derivatives exhibited higher binding affinities than the parent compound, with docking scores reaching as low as -10.4 kcal/mol, indicating strong potential for inhibition. nih.gov
Carbonic Anhydrase (CA): Novel benzothiazole derivatives have been evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA V, and hCA XIII. nih.govnih.gov Some of these compounds showed effective inhibition, particularly against hCA II and hCA V, with inhibition constants (Ki) in the micromolar range. nih.gov
| Enzyme Target | PDB ID (Example) | Key Interacting Residues | Significance | Reference |
|---|---|---|---|---|
| COX-1 / COX-2 | N/A | Val523 (COX-2), Ile523 (COX-1), Tyr355 | Explains selectivity for anti-inflammatory agents. | nih.govnih.gov |
| DNA Gyrase (E. coli GyrB) | 3G75, 4WUB | Asp73, Gly77, Arg76, Arg136, Thr165 | Basis for designing novel antibacterial agents. | nih.govrsc.orgresearchgate.net |
| HER Enzyme | N/A | N/A | Identifies potential anticancer agents. | nih.gov |
| Carbonic Anhydrase (hCA II, V) | N/A | N/A | Potential therapeutics for various diseases. | nih.govnih.gov |
In addition to targeting enzymes, benzothiazole derivatives have been investigated for their ability to interact with nucleic acids. Molecular docking simulations are used to elucidate potential binding modes, such as intercalation between base pairs or binding within the major or minor grooves of DNA. nih.govresearchgate.net These studies analyze drug-DNA interactions, focusing on hydrogen bonding, hydrophobic interactions, and binding energies. nih.gov Some mechanistic studies suggest that certain benzothiazole derivatives act as DNA minor groove-binding agents. researchgate.net The ability of these compounds to bind to DNA is a key aspect of their potential application as anticancer agents. nih.govresearchgate.net
In Silico Design and Virtual Screening for Novel Analogues
The development of novel therapeutic agents based on the (6-Methoxybenzo[d]thiazol-2-yl)methanamine scaffold is increasingly reliant on computational and theoretical methodologies. These in silico techniques, including virtual screening and rational drug design, offer a streamlined and cost-effective approach to identifying and optimizing lead compounds with enhanced biological activity and favorable pharmacokinetic profiles. By simulating molecular interactions and predicting compound properties, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline.
At the heart of in silico design is the strategic modification of the parent compound, this compound, to explore the chemical space and identify analogues with improved therapeutic potential. This process often begins with the generation of a virtual library of derivatives, where various functional groups are systematically substituted at different positions on the benzothiazole ring and the methanamine side chain. These virtual compounds are then subjected to a battery of computational analyses to predict their efficacy and drug-likeness.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, establishing a mathematical correlation between the physicochemical properties of the designed analogues and their biological activity. By analyzing a dataset of related benzothiazole derivatives with known activities, QSAR models can identify key molecular descriptors that govern a compound's potency. For instance, a hypothetical QSAR study on a series of this compound analogues might reveal that increased hydrophobicity at the 6-position and the presence of a hydrogen bond donor on the methanamine moiety are critical for enhanced anticancer activity. Such insights guide the design of new molecules with optimized properties.
Molecular docking is another powerful tool employed in the virtual screening of novel analogues. This technique predicts the preferred orientation of a ligand when bound to a specific protein target, providing valuable information about the binding affinity and interaction patterns. For example, in the context of developing anticancer agents, derivatives of this compound could be docked into the active site of a key enzyme, such as a protein kinase, to assess their inhibitory potential. The docking scores and binding energies obtained from these simulations help to rank the virtual compounds and select the most promising candidates for further investigation.
A hypothetical virtual screening workflow for novel this compound analogues targeting a specific protein kinase might involve the following steps:
Library Generation: A virtual library of several hundred or thousand analogues is created by systematically modifying the parent compound.
Pharmacophore Modeling: A pharmacophore model is developed based on the known active inhibitors of the target kinase. This model defines the essential three-dimensional arrangement of chemical features required for binding.
Virtual Screening: The virtual library is screened against the pharmacophore model to identify compounds that match the required features.
Molecular Docking: The hits from the pharmacophore screening are then docked into the active site of the kinase to predict their binding modes and affinities.
ADMET Prediction: The most promising candidates from docking studies are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.
The data generated from such a workflow can be organized into tables to facilitate analysis and decision-making.
Table 1: Hypothetical Molecular Docking and ADMET Prediction Data for Novel this compound Analogues
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Permeation |
| MBM-001 | Parent Compound | -7.2 | 65 | Moderate |
| MBM-002 | 4-Fluoro substitution on benzothiazole ring | -8.5 | 70 | High |
| MBM-003 | N-acetylation of methanamine | -7.8 | 60 | Low |
| MBM-004 | 6-Hydroxy substitution (demethylation) | -7.5 | 55 | Moderate |
| MBM-005 | N-methyl substitution on methanamine | -8.1 | 68 | High |
| MBM-006 | 4-Chloro substitution on benzothiazole ring | -8.9 | 72 | High |
The results from these computational investigations provide a rational basis for the selection of a smaller, more focused set of novel analogues for chemical synthesis and subsequent biological evaluation. This iterative cycle of in silico design, synthesis, and testing is a powerful strategy for the efficient discovery of new drug candidates derived from the this compound scaffold.
Advanced Research Applications and Mechanistic Biological Investigations of 6 Methoxybenzo D Thiazol 2 Yl Methanamine Derivatives
Antimicrobial Research Applications
The antimicrobial potential of (6-Methoxybenzo[d]thiazol-2-yl)methanamine derivatives has been explored against a range of pathogenic bacteria and fungi. These studies provide foundational data on the efficacy and spectrum of activity for this class of compounds.
In Vitro Studies of Antibacterial Efficacy
Derivatives based on the 2-amino-6-methoxy-benzothiazole core have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. A novel series of Schiff bases and 4-thiazolidinones were prepared from 2-amino-6-methoxy-benzothiazole. nih.gov Within this series, compound 6h demonstrated notable antibacterial activity specifically against Escherichia coli. nih.gov
Further research into related benzothiazole (B30560) structures has identified compounds with a broad spectrum of activity. For instance, certain thiazolidinone derivatives of benzothiazole have shown efficacy against Staphylococcus aureus and E. coli. nih.govdntb.gov.ua Similarly, other thiazole (B1198619) derivatives have been reported to inhibit the growth of Bacillus cereus and E. coli. nih.gov
In a study involving newly synthesized 6-methoxy-2-amino benzothiazole derivatives, compounds were tested against a panel of microorganisms including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. ekb.eg Another investigation focused on benzothiazole hybrids derived from 6-substituted benzo[d]thiazol-2-amine, which were also screened against these representative bacterial species, indicating the therapeutic potential of this chemical family. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives Note: This table is a representative compilation based on findings from multiple studies. Direct comparison between studies may be limited by variations in methodology and specific derivatives tested.
| Bacterial Strain | Derivative Type | Observation | Reference |
| Escherichia coli | 4-Thiazolidinone (6h ) | Significant Activity | nih.gov |
| Staphylococcus aureus | Thiazolidinone derivative | Active | nih.govdntb.gov.ua |
| Bacillus cereus | Thiazole derivative | Active | nih.gov |
| Pseudomonas aeruginosa | 6-methoxy-2-amino benzothiazole derivative | Screened for Activity | ekb.eg |
In Vitro Studies of Antifungal Efficacy
The antifungal properties of this compound derivatives have been primarily investigated against clinically relevant yeasts and molds, such as Candida albicans and Aspergillus niger.
Several compounds derived from 2-amino-6-methoxy-benzothiazole have shown potent antifungal activity against Candida albicans. nih.gov Specifically, compounds designated as 1, 2, 3, 5c, 5g, and 6h were identified as having promising efficacy, in some cases comparable to the standard drug griseofulvin. nih.gov Other research on benzothiazole hybrids has also confirmed activity against C. albicans. researchgate.net Thiazole derivatives, in general, have demonstrated very strong activity against various clinical and reference strains of C. albicans, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov
Research has also been directed towards activity against Aspergillus niger. Studies on methoxy-substituted benzothiazole derivatives revealed that specific compounds, such as K-05 and K-06 , possess potent inhibitory activity against this mold. researchgate.net Another study focusing on C-6 methyl-substituted benzothiazoles found that compound D-5 was particularly effective against Aspergillus niger. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives Note: This table is a representative compilation based on findings from multiple studies. Direct comparison between studies may be limited by variations in methodology and specific derivatives tested.
| Fungal Strain | Derivative Type/Compound | Observation | Reference |
| Candida albicans | Schiff Bases/4-Thiazolidinones | Potent Activity | nih.gov |
| Candida albicans | Thiazole derivatives | Strong Activity (MIC: 0.008-7.81 µg/mL) | nih.gov |
| Aspergillus niger | Methoxy (B1213986) substituted benzothiazole (K-05, K-06 ) | Potent Activity | researchgate.net |
| Aspergillus niger | C-6 Methyl substituted benzothiazole (D-5 ) | Potent Activity | researchgate.net |
Mechanistic Investigations of Antimicrobial Action
Understanding the mechanism of action is crucial for the development of novel antimicrobial agents. Research into benzothiazole derivatives has begun to uncover the pathways through which they exert their effects. One significant area of investigation is the inhibition of biofilm formation, a key virulence factor in many pathogenic microbes. Studies on active benzothiazole hybrids have included screening for antibiofilm activity against pathogenic Candida isolates, with biofilm growth being monitored to assess inhibitory effects. researchgate.net
In silico studies have also provided insight into potential molecular targets. For certain antibacterial benzothiazolylthiazolidin-4-one derivatives, docking studies have predicted that the inhibition of LD-carboxypeptidase is a probable mechanism of action. nih.gov This enzyme is involved in the synthesis of the bacterial cell wall, making it a viable target for antibacterial agents.
Anticancer and Antiproliferative Research Investigations
The cytotoxic potential of this compound derivatives against various cancer cell lines has been a major focus of research, with studies aiming to identify compounds with high potency and to elucidate their mechanisms of action, such as the induction of cell cycle arrest.
In Vitro Cellular Cytotoxicity Assays against Cancer Cell Lines
A variety of derivatives have been evaluated for their ability to inhibit the proliferation of human cancer cells. Isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant anti-cancer activity against a panel of cell lines including colon cancer (Colo205), leukemia (U937), breast cancer (MCF7), and lung cancer (A549). semanticscholar.org These compounds were particularly effective against the Colo205 cell line, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 5.04 to 13 μM. semanticscholar.org
Other studies have also highlighted the cytotoxicity of benzothiazole derivatives. For instance, certain derivatives have shown cytotoxic properties against the A549 lung cancer cell line, with IC50 values reported for the most active compounds. jnu.ac.bdresearchgate.net Indanone-based thiazolyl hydrazone derivatives have demonstrated favorable anticancer activity against colorectal cancer cell lines, including COLO 205, with IC50 values in the low micromolar range. nih.gov Furthermore, novel benzimidazole derivatives have shown potent cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cells, with IC50 values of 15.58 µM and 15.80 µM, respectively.
Table 3: In Vitro Cytotoxicity (IC50) of Selected Benzothiazole and Related Derivatives against Human Cancer Cell Lines Note: This table is a representative compilation based on findings from multiple studies. IC50 values are dependent on the specific derivative and experimental conditions.
| Cell Line | Cancer Type | Derivative Type | IC50 Value (µM) | Reference |
| Colo205 | Colon Cancer | Isoxazole derivative of benzothiazole | 5.04 - 13 | semanticscholar.org |
| U937 | Leukemia | Isoxazole derivative of benzothiazole | >5.04 | semanticscholar.org |
| MCF7 | Breast Cancer | Isoxazole derivative of benzothiazole | >5.04 | semanticscholar.org |
| A549 | Lung Cancer | Isoxazole derivative of benzothiazole | >5.04 | semanticscholar.org |
| A549 | Lung Cancer | Benzimidazole derivative | 15.80 | |
| HepG2 | Liver Cancer | Benzimidazole derivative | 15.58 |
Cell Cycle Modulation Studies
A key mechanism through which many anticancer agents exert their effects is by disrupting the cell cycle, leading to an arrest at specific checkpoints and subsequent cell death. Derivatives of the benzothiazole scaffold have been shown to induce such effects.
A particularly promising isoxazole derivative, compound 20c , was found to induce G2/M cell cycle arrest in Colo205 colon cancer cells. semanticscholar.org This arrest is a critical event that prevents cancer cells from dividing and proliferating. Further investigation into a benzothiazole derivative known as 5g also revealed its ability to cause a significant G2/M arrest in cancer cells. nih.gov The study showed that this arrest was associated with the deregulation of key cell cycle proteins, including CDK1 and CyclinB1. nih.gov The induction of G2/M arrest by other chemical agents has been shown to be linked to the modulation of regulatory proteins such as p21 and cyclin B1, which is consistent with the findings for these benzothiazole derivatives. researchgate.netnih.gov This mechanism prevents the cell from entering mitosis, ultimately triggering apoptotic pathways.
Apoptosis Pathway Activation Research (e.g., p53 activation, mitochondrial-dependent pathways)
Derivatives of this compound have been a focal point in oncological research, particularly for their ability to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that these compounds can trigger apoptosis through intrinsic, mitochondrial-dependent pathways, often involving the tumor suppressor protein p53.
One area of investigation involves isoxazole derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer (Colo205), leukemia (U937), breast cancer (MCF7), and lung cancer (A549). semanticscholar.orgconsensus.app A particularly promising compound from this series, designated 20c, was found to induce cell cycle arrest at the G2/M phase in Colo205 cells. semanticscholar.orgconsensus.app Further investigation into its mechanism showed a substantial increase in the levels of p53. semanticscholar.orgconsensus.app This activation of p53 disrupts the balance of key mitochondrial proteins, altering the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, which in turn accelerates the expression of caspases, leading to apoptosis. semanticscholar.orgconsensus.app
Another derivative, 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to induce apoptosis in human leukemia cells (HL60 and U937). nih.gov The mechanism for AMBAN involves the elevation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the release of cytochrome c. nih.gov This cascade of events activates caspase-9 and caspase-3, leading to the cleavage of PARP and subsequent DNA fragmentation, hallmarks of apoptosis. nih.gov The apoptotic activity of AMBAN is also linked to the activation of p38 MAPK, confirming its action through a mitochondrial/caspase-dependent pathway. nih.gov
Similarly, a novel benzothiazole derivative, YLT322, induces apoptosis through the intrinsic mitochondrial pathway. nih.govnih.gov Treatment with YLT322 leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift promotes the release of cytochrome c from the mitochondria, which activates caspase-9 and the effector caspase-3, but not caspase-8, confirming the pathway is intrinsic. nih.govnih.gov
Table 1: Effects of this compound Derivatives on Apoptosis Pathways
| Derivative Name/ID | Cancer Cell Line(s) | Key Mechanistic Findings |
| Isoxazole derivative (20c) | Colo205 | Induces G2/M cell cycle arrest; significantly increases p53 levels; alters Bcl-2/Bax balance. semanticscholar.orgconsensus.app |
| AMBAN | HL60, U937 | Elevates ROS; decreases mitochondrial membrane potential; activates caspases 9 & 3. nih.gov |
| YLT322 | HepG2 | Increases Bax expression; decreases Bcl-2 expression; induces cytochrome c release. nih.govnih.gov |
Molecular Target Identification and Inhibition Studies (e.g., Tubulin Polymerization Inhibition)
A significant molecular target for many anticancer agents is tubulin, a protein that polymerizes to form microtubules, which are essential for cell division. Several derivatives of the benzothiazole scaffold have been identified as potent inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and ultimately leading to apoptosis. nih.govmdpi.com These agents typically bind to one of three main sites on tubulin, with many benzothiazole-based compounds targeting the colchicine-binding site. nih.govnih.gov
Research into 2-arylaminobenzothiazole-arylpropenone conjugates has yielded compounds that exhibit both cytotoxic activity and effective inhibition of in vitro tubulin polymerization. nih.gov For instance, conjugates 5d and 6d were shown to block the cell cycle in the G2/M phase in HeLa cells. nih.gov Immunocytochemistry studies confirmed that treatment with these compounds led to a loss of the intact microtubule structure within the cells. nih.gov
Further studies on 1,2,4-triazole derivatives incorporating a 6-methoxybenzothiazole (B1296504) moiety have identified compounds with potent tubulin assembly inhibition. mdpi.com Compounds designated 3a and 3b, which feature a methoxy group at the C'-6 position of the benzothiazole ring, demonstrated significant inhibitory activity against lung cancer cells with IC50 values of 0.054 and 0.048 µM, respectively. mdpi.com Their mechanism involves binding to the colchicine site of beta (β) tubulin, which disrupts microtubule dynamics, arrests the cell cycle in the G2/M phase, and activates caspase-3 to induce apoptosis. mdpi.com
Table 2: Tubulin Polymerization Inhibition by Benzothiazole Derivatives
| Derivative Class | Key Findings | Molecular Target Site |
| 2-Arylaminobenzothiazole-arylpropenone conjugates | Cause G2/M phase cell cycle block; lead to loss of intact microtubule structure. nih.gov | Not specified |
| 1,2,4-Triazole derivatives with 6-methoxybenzothiazole | Inhibit tubulin assembly with IC50 values as low as 1.00 µM; induce G2/M arrest and apoptosis. mdpi.com | Colchicine site of β-tubulin mdpi.com |
| 2-Aryl-4-(3,4,5-trimethoxy-benzoyl)-1,2,3-triazol analogs | Compound 6h tightly binds to the colchicine-binding site and inhibits tubulin polymerization. nih.gov | Colchicine-binding site nih.gov |
Antioxidant Activity Research (in vitro evaluations)
Reactive oxygen species (ROS) are byproducts of metabolic processes that can cause damage to essential macromolecules like DNA and proteins, contributing to various pathological conditions. niscair.res.in Antioxidants can neutralize these free radicals. Derivatives of benzothiazole, including those with methoxy substitutions, have been synthesized and evaluated for their antioxidant potential using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. niscair.res.innih.gov
In one study, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized and screened for their antioxidant activity. niscair.res.in The results showed that compounds bearing a methoxy group exhibited promising antioxidant activity, in some cases greater than the standard antioxidant, ascorbic acid. niscair.res.in The DPPH assay is a common and reliable method where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, a reaction that can be measured spectrophotometrically. nih.gov
Another study synthesized new thiazole derivatives and evaluated their antioxidant properties, finding that several of the compounds showed potent activity. nih.govepa.gov The structure-activity relationship often reveals that the presence and position of electron-donating groups, such as a methoxy group, on the aromatic rings can enhance the radical scavenging capacity of the molecule. niscair.res.in
Table 3: In Vitro Antioxidant Activity of Benzothiazole Derivatives
| Derivative Class | Assay Method | Key Finding |
| Benzothiazol-2-yl-hydrazones | DPPH Radical Scavenging | Derivatives with a methoxy group showed antioxidant activity superior to the standard, ascorbic acid. niscair.res.in |
| N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine | Not specified | Several synthesized compounds demonstrated potent antioxidant activity. epa.gov |
| Benzylideneiminophenylthiazole analogues | DPPH Radical Scavenging | New analogues were successfully evaluated for their free radical scavenging properties. nih.gov |
Chemosensing and Biosensing Applications
The unique structural and photophysical properties of heterocyclic compounds like benzothiazole make them excellent candidates for the development of chemosensors. mdpi.com Their ability to coordinate with metal ions and the potential for tunable fluorescence or color changes upon binding allows for their application in detecting various analytes. mdpi.comunl.pt
Development of Sensors for Anions and Cations
Derivatives of 2-(2′-aminophenyl)benzothiazole have been successfully employed as sensors for a range of cations and anions. mdpi.com The design of these molecules often incorporates specific binding sites that can selectively interact with target ions. Thiazolothiazole derivatives, which share a core heterocyclic structure, have been specifically developed and studied for their sensing abilities toward metal ions. unl.pt
In one study, non-symmetrical thiazolothiazoles incorporating pyridin-2-yl groups were synthesized and evaluated. unl.pt These compounds showed good sensing capabilities for distinguishing between copper (Cu2+) and zinc (Zn2+) ions, both of which are biologically and environmentally significant. unl.pt The development of sensors for such cations is crucial, as imbalances in their concentration can be linked to various diseases. unl.pt
Spectroscopic Detection Mechanisms (e.g., Colorimetric, Fluorimetric)
The detection mechanism of these chemosensors is typically based on spectroscopic changes that occur upon binding with the target ion. These changes can be colorimetric (a change in color visible to the naked eye) or fluorimetric (a change in fluorescence intensity or wavelength).
For the thiazolothiazole derivatives designed to detect Cu2+ and Zn2+, the differentiation between the two metal ions was achieved through both spectrophotometric (changes in light absorption) and spectrofluorimetric (changes in fluorescence) titrations. unl.pt The addition of Zn2+ ions to solutions of the sensor molecules induced substantial changes in their absorption and emission spectra. unl.pt Similarly, other thiazolothiazole derivatives have been shown to exhibit a fluorescence enhancement, or an "Off-On" response, upon the addition of cations like Al3+ or Cr3+. unl.pt This tunability makes the benzothiazole scaffold a versatile platform for creating highly specific and sensitive chemical sensors.
Structure Activity Relationship Sar Analysis and Rational Design of 6 Methoxybenzo D Thiazol 2 Yl Methanamine Derivatives
Elucidation of Structural Features Influencing Biological Activity and Mechanistic Interactions
The biological activity of (6-Methoxybenzo[d]thiazol-2-yl)methanamine derivatives is intricately linked to the specific arrangement and nature of their constituent chemical moieties. The benzothiazole (B30560) nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a common feature in numerous compounds with demonstrated antimicrobial, antitumor, and anti-inflammatory properties. The substitutions at the C-2 and C-6 positions are particularly critical in modulating the therapeutic efficacy and target interaction of these molecules. sphinxsai.com
At the 2-position, the methanamine group (-CH₂NH₂) provides a key site for interaction and further functionalization. The primary amine is a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions with biological targets such as amino acid residues in an enzyme's active site. Modification of this amino group, for example, by converting it into amides, hydrazones, or incorporating it into larger heterocyclic systems, has been a successful strategy for generating derivatives with a wide range of biological activities, including antibacterial and anti-inflammatory effects. ekb.egiosrjournals.org
Table 1: Influence of C-2 Position Modifications on Antibacterial Activity of 6-Methoxybenzothiazole (B1296504) Derivatives
| Derivative | Modification at C-2 Position | Observed Biological Activity |
|---|---|---|
| Hydrazone Derivatives | Condensation with various aromatic aldehydes | Antibacterial activity against Gram-positive and Gram-negative bacteria ekb.eg |
| Pyrazole Derivative | Reaction with ethyl acetoacetate | Antibacterial activity ekb.eg |
Impact of Substitution Patterns on Synthetic Accessibility and Derivative Stability
The synthetic accessibility of this compound derivatives is largely dependent on the availability of starting materials and the robustness of the chemical transformations employed. The core structure, 6-methoxy-2-aminobenzothiazole, serves as a versatile and readily accessible building block. chemimpex.com It is typically synthesized from p-anisidine (B42471) (4-methoxyaniline) through a reaction with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine, which facilitates the cyclization to form the benzothiazole ring. sphinxsai.comekb.egresearchgate.net
Once the 6-methoxy-2-aminobenzothiazole nucleus is obtained, a variety of substitution patterns can be introduced, particularly at the 2-amino group. Standard chemical reactions such as acylation, alkylation, and condensation with aldehydes or ketones are commonly employed to generate a library of derivatives. sphinxsai.comekb.eg For instance, the Betti reaction, a one-pot three-component condensation, has been used to efficiently synthesize complex derivatives by reacting a 6-substituted-benzo[d]thiazol-2-amine, an aldehyde, and naphthalen-2-ol. nih.gov The choice of solvent, catalyst, and reaction conditions can significantly impact the yield and purity of the final products. Some modern synthetic approaches utilize green chemistry principles to improve efficiency and reduce environmental impact. nih.gov
Table 2: Common Synthetic Routes for 6-Methoxybenzothiazole Derivatives
| Starting Material | Key Reagents | Type of Derivative Formed | Reference |
|---|---|---|---|
| p-Anisidine | KSCN, Bromine, Acetic Acid | 2-Amino-6-methoxybenzothiazole (B104352) | researchgate.net |
| 6-methoxy-2-aminobenzothiazole | Substituted Aldehydes | Schiff Bases (Imines) | sphinxsai.com |
| 6-methoxy-2-aminobenzothiazole | Hydrazine (B178648) Hydrate | 2-Hydrazino-6-methoxybenzothiazole | ekb.eg |
Design Principles for Enhancing Specific Research Outcomes (e.g., selectivity, potency)
The rational design of novel this compound derivatives with enhanced potency and selectivity hinges on a deep understanding of the SAR and the specific characteristics of the biological target. nih.govchemrxiv.org Structure-based drug design, which utilizes computational tools like molecular docking, is a powerful approach to predict how a designed molecule will interact with its target protein. nih.gov
To enhance potency , modifications are typically aimed at optimizing the interactions between the ligand (the derivative) and its receptor. Key strategies include:
Introducing Hydrogen Bonding Groups: Modifying the 2-methanamine group to include additional hydrogen bond donors or acceptors can strengthen the binding affinity to the target protein.
Exploiting Hydrophobic Pockets: Adding lipophilic substituents to the benzothiazole ring or to appendages at the 2-position can facilitate binding to hydrophobic pockets within the receptor, thereby increasing potency. The 6-methoxy group itself contributes to the lipophilicity of the molecule.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency and other pharmacokinetic properties. For example, replacing the 6-methoxy group with a 6-chloro or 6-trifluoromethyl group can significantly alter electronic properties and lipophilicity, which has been shown to affect pesticidal activity in related compounds. nih.gov
To improve selectivity , the design must focus on exploiting the differences between the target receptor and other off-target receptors. This can be achieved by:
Shape Complementarity: Designing molecules that precisely fit the unique shape and topology of the target's binding site. Substituents can be chosen to create steric hindrance that prevents the molecule from binding to other, less accommodating sites.
Targeting Specific Residues: Introducing functional groups that can form specific, high-affinity interactions (e.g., ionic bonds, halogen bonds) with unique amino acid residues present only in the desired target.
Quantitative structure-activity relationship (QSAR) modeling is another valuable tool. excli.de By building mathematical models that correlate structural features of a series of compounds with their biological activity, QSAR can help predict the potency of new, unsynthesized derivatives and guide the design process toward more effective molecules. excli.de For example, a SAR study on 6-substituted-2-arylbenzothiazoles revealed that introducing a hydroxy group into the 2-aryl moiety significantly improved selectivity against tumor cell lines compared to non-tumor cells. nih.gov This highlights how subtle modifications, guided by systematic study, can lead to compounds with superior and more specific biological profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (6-Methoxybenzo[d]thiazol-2-yl)methanamine, and how can reaction conditions be optimized?
- Synthesis Methods : Common approaches include the Hantzsch thiazole synthesis (condensation of α-halocarbonyl compounds with thioureas) and coupling reactions, such as diazotization of 6-methoxybenzo[d]thiazol-2-amine followed by nucleophilic substitution .
- Optimization : Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., 0°C for sensitive intermediates), and catalysts (e.g., NaBH₄ for reductions). Purification via column chromatography or HPLC ensures high yields (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Structural Confirmation :
- NMR Spectroscopy : Assigns proton/carbon environments (e.g., methoxy group at δ 3.8–4.0 ppm in ¹H NMR) .
- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 209.2) and fragmentation patterns .
Q. What in vitro biological assays are used to evaluate its activity?
- Antimicrobial : Broth microdilution (MIC against Candida albicans or Staphylococcus aureus) .
- Anticancer : MTT assays on human cancer cell lines (e.g., IC₅₀ values for lung adenocarcinoma A549) .
- Mechanistic Screening : Flow cytometry for apoptosis (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Case Studies :
- Methoxy vs. Methyl : Methoxy at the 6-position enhances solubility and binding to hydrophobic enzyme pockets (e.g., p53 activation in ), while 4-methyl substitution in analogs reduces antifungal potency by 40% .
- Azo-Linkage Derivatives : Coupling with 3-methyl-4-nitrophenol (via diazotization) improves photostability but may reduce cytotoxicity .
- SAR Tools : Computational docking (AutoDock Vina) to predict binding affinities to targets like Bcl-2/Bax .
Q. How can contradictory data in biological studies (e.g., divergent IC₅₀ values) be resolved?
- Variables to Check :
- Cell Line Variability : p53 wild-type vs. mutant models (e.g., HCT116 vs. SW480 colon cancer cells) .
- Assay Conditions : Serum concentration in culture media (e.g., 10% FBS may sequester hydrophobic compounds) .
- Validation Strategies :
- Dose-response curves across multiple replicates.
- Orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
- Target Identification :
- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads to isolate interacting proteins .
- CRISPR Knockout : Screening for resistance in p53-null vs. wild-type cells .
- Pathway Analysis : RNA-seq to identify upregulated apoptotic genes (e.g., BAX, PUMA) and Western blotting for protein expression (e.g., cleaved caspase-3) .
Q. How can researchers address low solubility or stability during in vivo studies?
- Formulation Strategies :
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability (e.g., 2.5-fold increase in plasma half-life) .
- Prodrug Design : Esterification of the methanamine group to enhance membrane permeability .
- Analytical Monitoring : LC-MS/MS for pharmacokinetic profiling (Cₘₐₓ, AUC) in rodent models .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 6-Methoxybenzo[d]thiazol-2-amine | Diazotization (NaNO₂/HCl, 0°C) | 85 | 98 | |
| N-(Thiazol-2-yl)methanamine | Hantzsch reaction (thiourea, 60°C) | 73 | 95 |
Table 2 : Comparative Bioactivity of Derivatives
| Derivative | Antifungal (MIC, μg/mL) | Anticancer (IC₅₀, μM) | Target |
|---|---|---|---|
| (6-Methoxybenzothiazol-2-yl)methanamine | 32 (C. albicans) | 12.5 (A549) | p53 |
| 6-Methyl Analog | 56 (C. albicans) | 28.7 (A549) | Non-specific |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
